methyl 3-aminopent-2-enoate
Description
Properties
IUPAC Name |
methyl (Z)-3-aminopent-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-3-5(7)4-6(8)9-2/h4H,3,7H2,1-2H3/b5-4- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKSXDMWAVIOSTD-PLNGDYQASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=CC(=O)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C/C(=O)OC)/N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601301467 | |
| Record name | Methyl (2Z)-3-amino-2-pentenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601301467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883528-73-2, 80880-62-2 | |
| Record name | Methyl (2Z)-3-amino-2-pentenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=883528-73-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl (2Z)-3-amino-2-pentenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601301467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 3-aminopent-2-enoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Conditions and Mechanism
The reaction proceeds under reflux conditions, with equimolar amounts of 3-amino-2-pentenoic acid and methanol. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. Nucleophilic attack by methanol forms a tetrahedral intermediate, which subsequently loses water to yield the ester. Intramolecular hydrogen bonding between the amino group and the ester carbonyl stabilizes the product, reducing side reactions such as imine formation.
Purification and Yield
Crude product isolation involves neutralization of the acid catalyst with a weak base (e.g., sodium bicarbonate), followed by extraction with ethyl acetate. Rotary evaporation removes the solvent, and further purification is achieved via flash chromatography using silica gel and a petroleum ether/ethyl acetate gradient (10:1 to 5:1 v/v). Typical yields range from 60% to 75%, depending on the purity of the starting material and reaction duration.
Photoredox Catalysis for Direct Amination and Esterification
Recent advances in photoredox catalysis have enabled the synthesis of β-enamino esters like this compound through radical-mediated pathways. This method avoids the need for pre-functionalized starting materials and offers superior selectivity.
Reaction Setup and Catalysts
A representative procedure involves irradiating a mixture of methyl (Z)-3-aminobut-2-enoate (1n, 23.0 mg, 0.2 mmol), bromodifluoroacetate (2a, 81.2 mg, 0.4 mmol), and fac-Ir(ppy)₃ (1 mol%) in dimethyl sulfoxide (DMSO) under blue LEDs (450–455 nm) for 1 hour. The reaction is conducted under a nitrogen atmosphere to prevent oxidation of intermediates.
Role of fac-Ir(ppy)₃
The iridium-based photocatalyst facilitates single-electron transfer (SET), generating a bromodifluoroacetate radical. This radical abstracts a hydrogen atom from the α-position of the enamino ester, forming a stabilized α-aminoalkyl radical. Subsequent recombination with the difluoroacetate moiety yields the β-enamino ester product.
Scalability and Optimization
Scaling the reaction to 5.0 mmol (using 575 mg of 1n and 2.03 g of 2a) maintains efficiency, with a 62% isolated yield after chromatography. Key parameters include:
-
Catalyst loading : 0.5 mol% fac-Ir(ppy)₃.
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Solvent : DMSO enhances radical stability and solubility.
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Light intensity : 2×3 W LEDs ensure sufficient photon flux for rapid reaction kinetics.
Post-Synthetic Modification via TMEDA-Assisted Cyclization
This compound can undergo further functionalization to generate macrocyclic derivatives, expanding its utility in medicinal chemistry.
Two-Step Procedure for Cyclized Products
A 0.2 mmol scale reaction combines this compound (28.6 mg), bromodifluoroacetate (81.2 mg), and fac-Ir(ppy)₃ in DMSO under blue LEDs for 1 hour. After initial photoredox catalysis, tetramethylethylenediamine (TMEDA, 23.2 mg) is added to deprotonate the amino group, enabling nucleophilic attack on the ester carbonyl. This intramolecular cyclization forms a six-membered ring with 67% yield.
Mechanistic Insights
TMEDA acts as a non-nucleophilic base, shifting the equilibrium toward the enolate form of the β-enamino ester. Cyclization proceeds via a concerted asynchronous transition state, with simultaneous C–N bond formation and proton transfer. The reaction’s efficiency is highly dependent on steric effects, favoring substrates with linear alkyl chains.
Comparative Analysis of Synthetic Methods
| Method | Reactants | Catalyst | Conditions | Yield | Scalability |
|---|---|---|---|---|---|
| Fischer Esterification | 3-Amino-2-pentenoic acid, methanol | H₂SO₄ or HCl | Reflux, 4–6 h | 60–75% | High |
| Photoredox Catalysis | Methyl 3-aminobut-2-enoate, BrCF₂CO₂Et | fac-Ir(ppy)₃ | Blue LEDs, N₂, rt, 1 h | 62–71% | Moderate |
| TMEDA-Assisted Cyclization | This compound, TMEDA | fac-Ir(ppy)₃ | Blue LEDs, rt, 2 h | 65–67% | Low |
Key Observations :
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Classical esterification is preferred for large-scale synthesis due to its simplicity and cost-effectiveness.
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Photoredox methods offer superior regioselectivity for complex substrates but require specialized equipment.
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Cyclization reactions are limited by substrate compatibility but enable access to pharmacologically relevant macrocycles .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-aminopent-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amino esters.
Scientific Research Applications
Chemistry: Methyl 3-aminopent-2-enoate is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. It may also serve as a precursor for the synthesis of biologically active molecules.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of methyl 3-aminopent-2-enoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Methyl 3-Aminobut-2-enoate
- Structure : A shorter-chain analog with a four-carbon backbone instead of five.
- Physicochemical Properties: Planar geometry and intramolecular N–H⋯O hydrogen bonding, similar to methyl 3-aminopent-2-enoate . Shorter chain reduces lipophilicity (logP ~1.2 vs. ~1.5 for pentenate), affecting membrane permeability.
- Applications : Key intermediate for nifedipine-like calcium antagonists .
- Key Difference : Reduced steric bulk may enhance solubility but limit target binding specificity compared to the pentenate derivative.
Ethyl 3-Aminopent-2-enoate
- Structure: Ethyl ester variant of this compound.
- Physicochemical Properties: Higher molecular weight (C₈H₁₅NO₂ vs. C₆H₁₁NO₂) and increased lipophilicity due to the ethyl group . Slower metabolic hydrolysis of the ethyl ester compared to methyl esters may prolong bioavailability.
- Applications : Used in combinatorial libraries for drug discovery .
2-Aminobut-3-enoic Acid Derivatives
- Structure: Carboxylic acid analogs (e.g., 2-aminobut-3-enoic acid, CAS 52773-87-2) .
- Physicochemical Properties :
- Higher polarity and lower logP (estimated ~0.5) due to the carboxylic acid group.
- Capable of forming stronger intermolecular hydrogen bonds, enhancing crystallinity.
- Applications: Studied as unnatural amino acids for peptide modification or enzyme inhibition.
- Key Difference : Acidic functionality limits blood-brain barrier penetration compared to ester derivatives.
Methyl 3-Phenylpent-2-enoate
- Structure : Aromatic substitution at the β-position (CAS 153773-38-7) .
- Higher molecular weight (C₁₂H₁₄O₂) and logP (~2.65) .
- Applications: Potential use in fragrance synthesis or as a building block for heterocycles.
- Key Difference : Aromaticity may enhance binding to hydrophobic targets but reduce solubility.
Ethyl 3-Methylpent-2-enoate
- Physicochemical Properties :
- Branched chain introduces steric hindrance, altering conformational flexibility.
- Estimated logP ~2.0, higher than linear analogs.
- Applications : Intermediate for agrochemicals or flavorants.
- Key Difference : Branched structure may impede enzymatic processing compared to linear analogs.
Computational Similarity Analysis
- Fingerprint-Based Methods: this compound shares high Tanimoto similarity (>0.7) with methyl 3-aminobut-2-enoate but lower similarity (~0.4) with carboxylic acid analogs . Aromatic and branched analogs show divergent similarity scores, highlighting the impact of substituents on virtual screening outcomes .
Data Table: Key Properties of this compound and Analogs
*Estimated using fragment-based methods.
Biological Activity
Methyl 3-aminopent-2-enoate, also known as methyl (E)-4-aminopent-2-enoate, is an unsaturated amino acid derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and applications in various fields such as medicine and biochemistry.
Molecular Formula: C6H11NO2
Molecular Weight: 129.16 g/mol
IUPAC Name: Methyl (E)-4-aminopent-2-enoate
Canonical SMILES: CC(C=CC(=O)OC)N
InChI Key: XUMXBEOXYOHXFJ-ONEGZZNKSA-N
The synthesis of this compound typically involves the esterification of 4-aminopent-2-enoic acid with methanol under acidic conditions. This reaction is often performed in reflux to ensure complete conversion to the ester form.
Biological Activity
This compound exhibits several biological activities that are of interest in medicinal chemistry and pharmacology.
1. Antimicrobial Activity
Research indicates that compounds with similar structures to this compound have shown antimicrobial properties. These compounds can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics .
2. Anti-inflammatory Properties
Studies have demonstrated that this compound may possess anti-inflammatory effects. This is particularly relevant in the context of chronic inflammatory diseases where modulation of inflammatory pathways can lead to therapeutic benefits .
3. Role in Biochemical Pathways
This compound is investigated for its involvement in biochemical pathways, particularly those related to amino acid metabolism and enzyme interactions. The compound may act as a substrate or inhibitor for specific enzymes, influencing metabolic processes .
The mechanism of action for this compound involves its interaction with various molecular targets. It can modulate enzyme activity and influence signaling pathways, which may explain its diverse biological effects. For instance, it has been suggested that the compound could interact with G-protein coupled receptors (GPCRs), impacting cell signaling and function .
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth in vitro. |
| Study B | Anti-inflammatory Effects | Showed reduction in inflammatory markers in animal models. |
| Study C | Enzyme Interaction | Identified as a competitive inhibitor for specific metabolic enzymes. |
These findings highlight the potential utility of this compound in therapeutic applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
